3-O-Tert-butyldimethylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal
Overview
Description
3-O-Tert-butyldimethylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal is a synthetic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a tert-butyldimethylsilyl group at the 3-position and a 4-methoxybenzylidene group at the 4,6-positions of D-glucal.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Tert-butyldimethylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal typically involves the protection of the hydroxyl groups on D-glucal followed by the introduction of the tert-butyldimethylsilyl and 4-methoxybenzylidene groups. Common synthetic routes include:
Protection of Hydroxyl Groups: The hydroxyl groups on D-glucal are protected using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole as a base.
Introduction of 4-Methoxybenzylidene Group: The protected D-glucal is then reacted with 4-methoxybenzaldehyde in the presence of an acid catalyst to introduce the 4-methoxybenzylidene group.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of high-purity reagents, and optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 3-O-Tert-butyldimethylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the silyl-protected hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require strong nucleophiles and suitable solvents.
Major Products Formed:
Oxidation Products: Carbonyl compounds such as aldehydes and ketones.
Reduction Products: Alcohols, including primary and secondary alcohols.
Substitution Products: Various silyl ethers and other derivatives.
Scientific Research Applications
3-O-Tert-butyldimethylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal has found applications in several scientific fields:
Chemistry: The compound is used as a protecting group in organic synthesis, particularly in the synthesis of complex carbohydrates and glycosides.
Biology: It serves as a glycosyl donor in the study of glycosylation reactions and the synthesis of glycoconjugates.
Industry: It is used in the production of specialty chemicals and materials, including biodegradable polymers and bioactive compounds.
Mechanism of Action
The mechanism by which 3-O-Tert-butyldimethylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal exerts its effects involves its role as a glycosyl donor. The compound undergoes glycosylation reactions, where the glycosyl group is transferred to an acceptor molecule, facilitated by glycosyltransferase enzymes. The molecular targets and pathways involved include glycosylation enzymes and glycan-processing pathways.
Comparison with Similar Compounds
3-O-Tert-butyldimethylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal is unique due to its specific protective groups and glycosyl donor properties. Similar compounds include:
3,4-Di-O-acetyl-6-deoxy-L-glucal: Another glycosyl donor used in carbohydrate synthesis.
1,25,6-Di-O-cyclohexylidene-\u03B1-D-glucofuranose: A protected form of D-glucose used in organic synthesis.
2,3,4,6-Tetra-O-benzyl-D-galactopyranose: A protected form of D-galactose used in glycosylation reactions.
These compounds share similarities in their protective groups and applications in glycosylation reactions, but this compound stands out due to its specific structural features and versatility in synthetic applications.
Properties
IUPAC Name |
[(4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tert-butyl-dimethylsilane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5Si/c1-20(2,3)26(5,6)25-16-11-12-22-17-13-23-19(24-18(16)17)14-7-9-15(21-4)10-8-14/h7-12,16-19H,13H2,1-6H3/t16-,17-,18+,19?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRSSQRWGPRALW-KAKFPZCNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C=COC2C1OC(OC2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1C=CO[C@H]2[C@H]1OC(OC2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901106399 | |
Record name | 1,5-Anhydro-2-deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-4,6-O-[(4-methoxyphenyl)methylene]-D-arabino-hex-1-enitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901106399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
384346-91-2 | |
Record name | 1,5-Anhydro-2-deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-4,6-O-[(4-methoxyphenyl)methylene]-D-arabino-hex-1-enitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=384346-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Anhydro-2-deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-4,6-O-[(4-methoxyphenyl)methylene]-D-arabino-hex-1-enitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901106399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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